molecular formula C7H14N2Si B3351396 1H-Imidazole, 1-methyl-2-(trimethylsilyl)- CAS No. 35342-89-3

1H-Imidazole, 1-methyl-2-(trimethylsilyl)-

Cat. No.: B3351396
CAS No.: 35342-89-3
M. Wt: 154.28 g/mol
InChI Key: UAYUBMFLEZJDIE-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-methyl-2-(trimethylsilyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of a trimethylsilyl group at the second position and a methyl group at the first position of the imidazole ring. Imidazole derivatives are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1H-Imidazole, 1-methyl-2-(trimethylsilyl)- can be achieved through several methods:

Chemical Reactions Analysis

1H-Imidazole, 1-methyl-2-(trimethylsilyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).

Major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

1H-Imidazole, 1-methyl-2-(trimethylsilyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of drugs targeting various diseases.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-methyl-2-(trimethylsilyl)- involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

1H-Imidazole, 1-methyl-2-(trimethylsilyl)- can be compared with other imidazole derivatives:

The uniqueness of 1H-Imidazole, 1-methyl-2-(trimethylsilyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry.

Properties

IUPAC Name

trimethyl-(1-methylimidazol-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2Si/c1-9-6-5-8-7(9)10(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYUBMFLEZJDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326595
Record name 1H-Imidazole, 1-methyl-2-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35342-89-3
Record name 1-Methyl-2-(trimethylsilyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35342-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 1-methyl-2-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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